pentafluorobenzenesulfenyl chloride
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Overview
Description
pentafluorobenzenesulfenyl chloride is a chemical compound with the molecular formula C6ClF5S. It is known for its unique properties due to the presence of five fluorine atoms attached to the benzene ring. This compound is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
pentafluorobenzenesulfenyl chloride can be synthesized through several methods. One common method involves the reaction of pentafluorobenzenethiol with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Another method involves the use of sulfuryl chloride as a chlorinating agent in the presence of a catalyst.
Chemical Reactions Analysis
pentafluorobenzenesulfenyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various nucleophiles.
Common reagents used in these reactions include chlorine gas, sulfuryl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
pentafluorobenzenesulfenyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfenyl derivatives.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
this compound is used in the production of specialty chemicals and materials.Mechanism of Action
The mechanism of action of pentafluorobenzenesulphenyl chloride involves its ability to act as an electrophile in various chemical reactions. The presence of the electron-withdrawing fluorine atoms enhances its reactivity, allowing it to interact with nucleophiles and form stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
pentafluorobenzenesulfenyl chloride can be compared with other similar compounds, such as pentafluorobenzenesulfonyl chloride and pentafluorobenzenethiol. These compounds share similar structural features but differ in their reactivity and applications. For example, pentafluorobenzenesulfonyl chloride is commonly used as a sulfonylating agent, while pentafluorobenzenethiol is used in thiol-based reactions.
Properties
CAS No. |
27918-31-6 |
---|---|
Molecular Formula |
C6ClF5S |
Molecular Weight |
234.57 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) thiohypochlorite |
InChI |
InChI=1S/C6ClF5S/c7-13-6-4(11)2(9)1(8)3(10)5(6)12 |
InChI Key |
ILZYHMZOLCNNCP-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)SCl)F)F)F |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)SCl)F)F)F |
27918-31-6 | |
Origin of Product |
United States |
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